![molecular formula C7H4BrN5 B2468661 2-氨基-6-溴吡唑并[1,5-a]嘧啶-3-腈 CAS No. 2219419-53-9](/img/structure/B2468661.png)

2-氨基-6-溴吡唑并[1,5-a]嘧啶-3-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

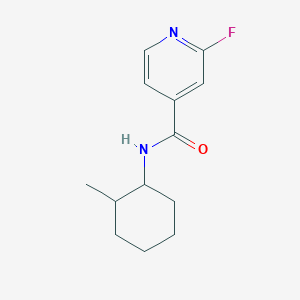

“2-Amino-6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile” is a chemical compound with the CAS number 2219419-53-9 . It is used as a reactant in the synthesis of LDN-212854, a selective and potent inhibitor of the BMP type I receptor kinases .

Synthesis Analysis

The synthesis of this compound and its derivatives involves sequential site-selective cross-coupling reactions . A variety of novel disubstituted 2- (alkynyl, aryl, and arylamine)-6-alkynylpyrazolo [1,5- a ]pyrimidine derivatives was prepared from 2,6-dibromopyrazolo [1,5- a ]pyrimidine .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code:1S/C7H4BrN5/c8-4-2-11-7-5 (1-9)6 (10)12-13 (7)3-4/h2-3H, (H2,10,12) . Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it is used in the synthesis of pyrimidine derivatives via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 238.05 .科学研究应用

药物化学与药物开发

- BMP受体激酶抑制剂: 2-氨基-6-溴吡唑并[1,5-a]嘧啶-3-腈作为LDN-212854的合成反应物,LDN-212854是BMP I型受体激酶的选择性强效抑制剂 。这些激酶在细胞信号通路中起着至关重要的作用,使其成为药物开发的理想靶标。

高能材料研究

- 耐热炸药: 研究人员正在积极探索易于合成的耐热炸药。 2-氨基-6-溴吡唑并[1,5-a]嘧啶-3-腈的独特结构可能在该领域提供优势,有可能导致更安全、更有效的炸药材料 .

作用机制

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

生化分析

Biochemical Properties

It’s known that this compound interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

The effects of 2-Amino-6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile on cellular processes are complex and multifaceted. It has been observed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms through which these effects occur are still being studied.

Molecular Mechanism

It is known to interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile can change over time. This includes changes in the compound’s stability, degradation, and long-term effects on cellular function

Dosage Effects in Animal Models

The effects of 2-Amino-6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile in animal models can vary with dosage. At certain thresholds, it may have different effects, and at high doses, it may have toxic or adverse effects

Metabolic Pathways

2-Amino-6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux and metabolite levels . The exact metabolic pathways it is involved in are still being studied.

Transport and Distribution

The transport and distribution of 2-Amino-6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile within cells and tissues are complex processes. It can interact with various transporters and binding proteins, and can influence its own localization or accumulation

Subcellular Localization

The subcellular localization of 2-Amino-6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile can influence its activity or function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications

属性

IUPAC Name |

2-amino-6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN5/c8-4-2-11-7-5(1-9)6(10)12-13(7)3-4/h2-3H,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWMGJULCOATZOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C(C(=NN21)N)C#N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B2468580.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxypropanamide](/img/structure/B2468582.png)

![2-([1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]thio)nicotinic acid](/img/structure/B2468587.png)

![5-Chloro-2-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole](/img/structure/B2468588.png)

![2-chloro-N-[3-(pyridin-3-yl)-1,2,4-thiadiazol-5-yl]quinoline-4-carboxamide](/img/structure/B2468592.png)

![2-Amino-4-(5-bromo-2-fluorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2468594.png)

![2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)benzoic acid](/img/structure/B2468595.png)

![(4-phenacyloxycarbonylphenyl)methyl 1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylate](/img/structure/B2468598.png)